Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine

odor threshold flavor potency dithiazine

Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine (CAS 116505-60-3) is a stereochemically defined, bicyclic 1,3,5-dithiazine heterocycle (C₈H₁₅NS₂, MW 189.34) classified as a flavoring agent. It is listed as FEMA No.

Molecular Formula C8H13NS2
Molecular Weight 189.3 g/mol
CAS No. 116505-60-3
Cat. No. B040661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine
CAS116505-60-3
Molecular FormulaC8H13NS2
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1N2CCCC2SC(S1)C
InChIInChI=1S/C8H15NS2/c1-6-9-5-3-4-8(9)11-7(2)10-6/h6-8H,3-5H2,1-2H3/t6-,7-,8+/m0/s1
InChIKeyQXGJYXDVHVXKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol)

2,4-Dimethyl-1-aza-3,5-dithiabicyclo[4.3.0]nonane (CAS 116505-60-3): A Bicyclic 1,3,5-Dithiazine Flavor Agent for Savory Formulation Sourcing


Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine (CAS 116505-60-3) is a stereochemically defined, bicyclic 1,3,5-dithiazine heterocycle (C₈H₁₅NS₂, MW 189.34) classified as a flavoring agent [1]. It is listed as FEMA No. 4321 and JECFA No. 1763, with an ADI of 'no safety concern at current levels of intake' as evaluated in 2007 [2]. The compound occurs naturally in cooked seafood, including shrimp, clam, and corbicula, and is recognized for its roasted, meaty, cooked, brown roasted aroma [3]. Its bicyclic architecture, featuring a pyrrolidine ring fused to a 1,3,5-dithiazine core with defined (2S,4S,8aR) stereochemistry, distinguishes it from the more common monocyclic 5,6-dihydro-1,3,5-dithiazines such as thialdine (FEMA 4018) [4].

Why Monocyclic Dithiazines Such as Thialdine Cannot Substitute for Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine in Savory Flavor Formulation


Although both monocyclic 5,6-dihydro-1,3,5-dithiazines (e.g., thialdine, FEMA 4018) and the bicyclic target compound are sulfur–nitrogen heterocycles used for roasted meaty notes, their structural divergence produces fundamentally different organoleptic profiles, potency, and formation chemistry [1]. Thialdine (2,4,6-trimethyl-1,3,5-dithiazine) delivers a pungent, sulfury, cruciferous, onion/garlic-like character with metallic undertones, whereas the target compound provides a cleaner roasted, nutty, meaty profile without the alliaceous off-notes [2]. Critically, the target compound possesses an odor threshold reported as 10⁻⁵ ppt in water—among the lowest ever recorded for any odorant—enabling flavor impact at concentrations orders of magnitude below those required for monocyclic analogs [3]. The bicyclic scaffold, formed via 4-aminobutanal rather than ammonia, also dictates distinct natural occurrence patterns in seafood and different thermal generation kinetics [4]. These differences make simple in-class substitution ineffective for achieving target sensory specifications.

Quantitative Differentiation Evidence: Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine vs. Monocyclic and Bicyclic Dithiazine Analogs


Odor Threshold in Water: Bicyclic Dithiazine vs. Monocyclic Dithiazines and Other Sulfur Odorants

The target compound exhibits an odor detection threshold of 10⁻⁵ ppt (parts per trillion) in water, reported as the lowest odor threshold recorded to date for any odorant [1]. By comparison, monocyclic dithiazines such as thialdine (FEMA 4018) are characterized by taste recognition thresholds in the low ppm range (2–5 ppm) rather than ppt [2]. Other bicyclic unsymmetrical dihydrodithiazines covered by Patent US 4,647,662 show flavor recognition thresholds in the range of 0.5 × 10⁻³ to 5 × 10⁻³ ppm (0.5–5 ppb) in aqueous 0.5% NaCl solution [3]. This represents a difference of approximately 5–8 orders of magnitude in olfactory potency favoring the target compound relative to monocyclic dithiazine taste thresholds.

odor threshold flavor potency dithiazine seafood aroma sulfur heterocycle

Flavor Profile Selectivity: Quantitative Descriptor Distribution vs. Thialdine

Quantitative flavor descriptor analysis shows that the target compound distributes its sensory impact primarily across roasted (41.27%), sulfurous (31.09%), meaty (23.74%), and bouillon/savory (23.02%) notes, with secondary contributions of shrimp (21.94%), peanut (21.87%), and nutty characters [1]. In contrast, thialdine (FEMA 4018) is characterized as pungent, sulfurous, cruciferous, onion/garliclike, with metallic and fishy undertones [2]. The target compound achieves a roasted-to-sulfurous ratio of approximately 1.33:1, indicating roasted character as the dominant note. The absence of alliaceous/cruciferous descriptors in the target compound's profile enables its use in applications where onion/garlic notes would be organoleptically incompatible, such as nutty, cocoa, or pure roasted meat flavor formulations.

flavor profile sensory descriptors roasted meaty sulfurous nutty

Stereochemical Definition and Structural Confirmation: X-Ray Crystallography vs. Uncharacterized Monocyclic Dithiazines

The absolute stereochemistry of the target compound was unambiguously determined as (2S,4S,8aR) or its mirror image by single-crystal X-ray structure analysis — the first such determination for any dithiazine compound [1]. This contrasts with monocyclic 5,6-dihydro-1,3,5-dithiazines such as thialdine, which possess only two stereocenters and typically occur as racemic mixtures with the most stable racemic diastereomer as the major product; minor isomers are present at less than 10% [2]. The target compound as found in food volatiles shows a single major peak on GC, confirming a single stable configuration for the bicyclic system [2]. Commercial specifications for the target compound require an assay of ≥96% (JECFA specification) [3], whereas thialdine specifications also accept 95–100% assay but without stereochemical identity verification .

stereochemistry X-ray crystallography bicyclic dithiazine chiral purity quality control

Regulatory and Safety Clearance: FEMA GRAS and JECFA ADI vs. Unapproved Bicyclic Analogs

The target compound holds dual regulatory clearance: FEMA GRAS No. 4321 (FEMA GRAS Publication No. 23) and JECFA No. 1763 with a full specification status and an ADI of 'no safety concern at current levels of intake when used as a flavouring agent' as evaluated at the 68th JECFA session (2007) [1]. Its Threshold of Toxicological Concern (TTC) is classified under Cramer Class III with a threshold of concern of 90 μg/person/day [2]. In contrast, the structurally related bicyclic analog 2-butyl-4-methyl(4H)pyrrolidino(1,2d)-1,3,5-dithiazine [FL-no: 15.113] required additional toxicity data submission and was evaluated as a supporting substance in EFSA FGE.21 Revision 4, indicating a less mature regulatory dossier [3]. The target compound's complete JECFA specification (assay min 96%, ID test by CNMR, HNMR, IR, MS, mp > 50°C) provides a standardized quality benchmark absent for many newer bicyclic dithiazine candidates [4].

FEMA GRAS JECFA regulatory compliance food safety flavor approval

Physical Form and Handling: Crystalline Solid vs. Liquid Monocyclic Dithiazine Analogs

The target compound is a crystalline solid at ambient temperature with a melting point > 50°C (commercially reported as 130 °C at 760 mmHg) and a boiling point of 235 °C at 760 mmHg . In contrast, thialdine (FEMA 4018) is a light brown crystalline solid with a lower melting point of 46–48 °C, or alternatively supplied as a colorless to pale yellow clear liquid depending on the specific isomer (dihydro form, CAS 86241-90-9) with a boiling point of 260–261 °C . The target compound's vapor pressure is 0.005020 mmHg at 25 °C, approximately 2.4× lower than thialdine's vapor pressure of 0.012100 mmHg at 25 °C , indicating lower volatility and potentially better retention during thermal processing. Its flash point of 114 °F (TCC) is substantially lower than thialdine's 232 °F, reflecting different flammability classification and handling requirements .

physical form crystalline solid formulation handling volatility flash point

Recommended Application Scenarios for Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine Based on Quantitative Differentiation Evidence


High-Impact Savory Top Notes at Sub-ppb Usage Levels for Processed Meats and Snack Seasonings

Leveraging the target compound's odor threshold of 10⁻⁵ ppt in water — the lowest recorded for any odorant [1] — formulators can achieve potent roasted-meaty top notes at usage levels of 0.5–5 × 10⁻³ ppm (0.5–5 ppb) in finished food products, as established by Patent US 4,647,662 for bicyclic dithiazines [2]. This is orders of magnitude below the 2–8 ppm taste threshold range required for thialdine (FEMA 4018) [3], enabling cost-effective flavor impact without introducing the pungent, onion/garlic off-notes characteristic of monocyclic alternatives. Typical applications include dry soup mixes, instant noodle seasonings, processed meat rubs, and extruded snack coatings where clean roasted-meaty character is the primary sensory target.

Seafood and Shellfish Flavor Authenticity in Boiled/Roasted Product Profiles

The target compound is a naturally occurring character-impact odorant in cooked shrimp, clam, and corbicula, contributing a roasted odor essential to boiled shellfish authenticity [1]. Unlike thialdine, which imparts a more generic sulfurous/pungent profile [4], the target compound's flavor descriptor distribution (Roasted 41.27%, Meaty 23.74%, Shrimp 21.94%) [5] specifically reinforces authentic seafood character. This makes it the preferred choice for shrimp paste, clam chowder, seafood bouillon, and surimi-based product flavoring where accurate cooked shellfish aroma is critical and alliaceous notes would be organoleptic defects.

Nutty, Cocoa, and Roasted Flavor Formulations Requiring Absence of Alliaceous Off-Notes

Patent US 4,647,662 explicitly describes Substance D (the target compound) as delivering 'ground nuts, onions and roasted note' [2]. However, the quantitative flavor profile reveals the roasted (41.27%) and nutty/peanut (21.87%) contributions dominate over any alliaceous character [5]. In contrast, thialdine's primary descriptors include 'pungent, sulfurous, cruciferous, onion/garliclike' [4]. The target compound is therefore suitable for applications where even trace onion/garlic notes would be incompatible: nut-based confectionery (nougat, praline, hazelnut spreads), cocoa products, coffee flavors, and roasted cereal/grain profiles. The compound's logP of 2.37 and fat solubility further support its use in chocolate and oil-based flavor systems .

Flavor Formulations Subject to International Regulatory Compliance with Full JECFA Specification

For products destined for markets requiring Codex Alimentarius compliance or JECFA-based regulatory frameworks (EU, Japan, China, Korea, Russia), the target compound offers a complete regulatory dossier: FEMA GRAS 4321, JECFA 1763 with full specification (assay min 96%, validated ID test by CNMR/HNMR/IR/MS), and an ADI of 'no safety concern at current levels of intake' [6]. Its Cramer Class III TTC of 90 μg/person/day provides a clear exposure benchmark [7]. This stands in contrast to structurally related bicyclic analogs such as 2-butyl-4-methyl(4H)pyrrolidino(1,2d)-1,3,5-dithiazine, which required additional toxicity data submission for EFSA evaluation [8]. Procurement of the target compound eliminates the regulatory risk and documentation burden associated with less-established dithiazine candidates.

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